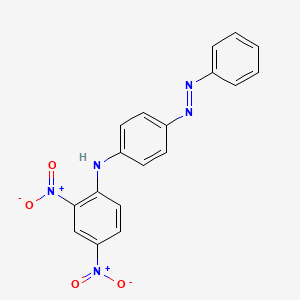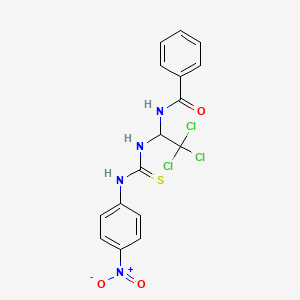
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a nitrophenyl group, and a thioureido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:
Formation of the thioureido intermediate: This step involves the reaction of 4-nitroaniline with thiophosgene to form 4-nitrophenyl isothiocyanate.
Addition of the trichloromethyl group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine to introduce the trichloromethyl group.
Coupling with benzamide: Finally, the product is coupled with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding methyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer cells due to its potential cytotoxic properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Environmental Chemistry: It can be used in studies related to pollutant degradation and removal, particularly in water treatment processes.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-propionamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H13Cl3N4O3S |
|---|---|
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(21-13(24)10-4-2-1-3-5-10)22-15(27)20-11-6-8-12(9-7-11)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
Clave InChI |
UDOCOHNGHFFCJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
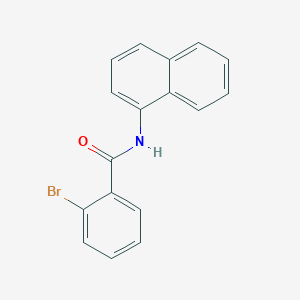
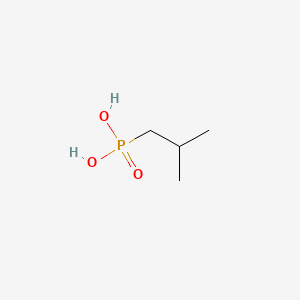
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
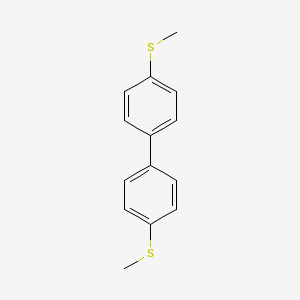
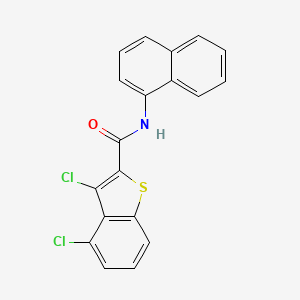
![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
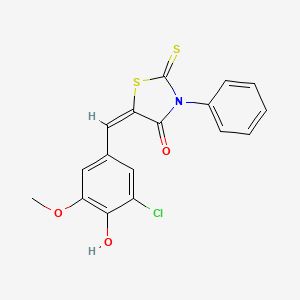
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)

